molecular formula C22H22N4O2 B10927246 2-Amino-7,7-dimethyl-4-(1-methyl-3-phenyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

2-Amino-7,7-dimethyl-4-(1-methyl-3-phenyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

Cat. No.: B10927246
M. Wt: 374.4 g/mol
InChI Key: VBNXIVVZKXRYEE-UHFFFAOYSA-N
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Description

“2-Amino-7,7-dimethyl-4-(1-methyl-3-phenyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide” is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-Amino-7,7-dimethyl-4-(1-methyl-3-phenyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.

    Cyclization to form the chromen ring: The pyrazole derivative can then undergo cyclization with a suitable aldehyde or ketone in the presence of a catalyst.

    Introduction of the amino and cyanide groups: These functional groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

“2-Amino-7,7-dimethyl-4-(1-methyl-3-phenyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, “2-Amino-7,7-dimethyl-4-(1-methyl-3-phenyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide” can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with various biomolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, the compound may find applications in the development of new materials, dyes, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “2-Amino-7,7-dimethyl-4-(1-methyl-3-phenyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4H-chromen derivatives: These compounds share the chromen core structure and may have similar biological activities.

    Pyrazole derivatives: Compounds with the pyrazole ring are known for their diverse pharmacological properties.

Uniqueness

The uniqueness of “2-Amino-7,7-dimethyl-4-(1-methyl-3-phenyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(2-methyl-5-phenylpyrazol-3-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C22H22N4O2/c1-22(2)10-17(27)20-18(11-22)28-21(24)14(12-23)19(20)16-9-15(25-26(16)3)13-7-5-4-6-8-13/h4-9,19H,10-11,24H2,1-3H3

InChI Key

VBNXIVVZKXRYEE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=NN3C)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

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